molecular formula C9H12FNO B2846910 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol CAS No. 2248339-07-1

3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Cat. No. B2846910
CAS RN: 2248339-07-1
M. Wt: 169.199
InChI Key: MZMFELPDPUFLRB-UHFFFAOYSA-N
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Description

The compound “3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol” is likely to be a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluorinated pyridines is a topic of interest in the field of chemistry. Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol” would be influenced by the presence of the fluorine atom and the 2-methylpropan-1-ol group. Fluorine atoms are known to change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . Therefore, “3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol” and similar compounds may have potential applications in various fields such as pharmaceuticals, materials science, and molecular imaging.

properties

IUPAC Name

3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMFELPDPUFLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol

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